N-(4-ethylbenzyl)-3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide
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Overview
Description
N-[(4-ETHYLPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound with a unique structure that combines elements of both aromatic and heterocyclic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ETHYLPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine ring, followed by the introduction of the phenyl and ethylphenyl groups. Key steps include:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the pyridazine ring.
Attachment of the Ethylphenyl Group: This is typically done through a nucleophilic substitution reaction, where the ethylphenyl group is attached to the nitrogen atom of the pyridazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ETHYLPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
N-[(4-ETHYLPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-METHYLPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE
- N-[(4-ISOPROPYLPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE
Uniqueness
N-[(4-ETHYLPHENYL)METHYL]-3-(6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C22H23N3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-3-(6-oxo-3-phenylpyridazin-1-yl)propanamide |
InChI |
InChI=1S/C22H23N3O2/c1-2-17-8-10-18(11-9-17)16-23-21(26)14-15-25-22(27)13-12-20(24-25)19-6-4-3-5-7-19/h3-13H,2,14-16H2,1H3,(H,23,26) |
InChI Key |
OYEQTOYYKNYGOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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